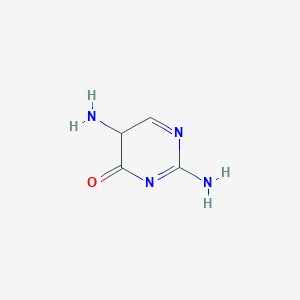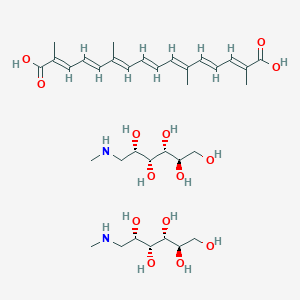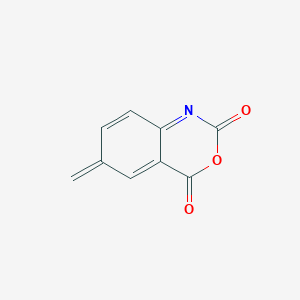
4,6-Dichloro-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1,3-diazinan-2-one is a heterocyclic compound that belongs to the diazine family It is characterized by a six-membered ring containing two nitrogen atoms and two chlorine atoms at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-diazinan-2-one typically involves the chlorination of 1,3-diazinan-2-one. One common method is the reaction of 1,3-diazinan-2-one with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of 4,6-dichloro-1,3-diazinan-2-ol.
Substitution: Formation of 4,6-dimethoxy-1,3-diazinan-2-one.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. This inhibition can lead to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-one: Another chlorinated diazine with similar chemical properties.
2,4-Dichloro-1,3,5-triazine: A compound used in the synthesis of herbicides and other agrochemicals.
4,6-Dichloro-1,3,5-triazine-2-amine: Known for its high-energy properties and potential use in explosives.
Uniqueness
4,6-Dichloro-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms at the 4 and 6 positions
Propiedades
Fórmula molecular |
C4H6Cl2N2O |
|---|---|
Peso molecular |
169.01 g/mol |
Nombre IUPAC |
4,6-dichloro-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H6Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1H2,(H2,7,8,9) |
Clave InChI |
HKPJHZTZKAHALH-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)NC1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)

![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)




![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
